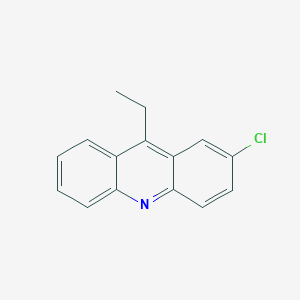

2-Chloro-9-ethylacridine

Description

2-Chloro-9-ethylacridine is a heterocyclic compound belonging to the acridine family, characterized by a tricyclic aromatic system with a nitrogen atom at position 10. The molecule features a chlorine substituent at position 2 and an ethyl group at position 9 (Figure 1). Acridine derivatives are widely studied for their diverse applications, including antitumor activity, DNA intercalation, and fluorescence properties . Substitutions at positions 2 and 9 are critical for modulating reactivity; for example, electron-withdrawing groups like chlorine enhance electrophilic substitution resistance, while alkyl groups (e.g., ethyl) improve lipophilicity .

Properties

Molecular Formula |

C15H12ClN |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

2-chloro-9-ethylacridine |

InChI |

InChI=1S/C15H12ClN/c1-2-11-12-5-3-4-6-14(12)17-15-8-7-10(16)9-13(11)15/h3-9H,2H2,1H3 |

InChI Key |

ONYBEJCDWHAYIG-UHFFFAOYSA-N |

SMILES |

CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and synthetic differences between 2-Chloro-9-ethylacridine and its analogs:

*Calculated based on analogous compounds.

Key Observations :

- Substituent Effects : The ethyl group in this compound likely increases lipophilicity compared to methyl (9-Chloro-2-methylacridine) or methoxy groups (9-Chloro-2,7-dimethoxyacridine). Methoxy substituents enhance solubility in polar solvents but may reduce membrane permeability .

- Synthetic Yields : Longer alkyl chains (e.g., pentyl in ) correlate with higher yields (up to 86.49%), suggesting steric or electronic factors influence reaction efficiency. However, direct data for ethyl-substituted analogs is unavailable.

Enzyme Inhibition

For example:

Comparison :

- Chlorine at position 2 may enhance DNA binding affinity, as seen in acridine-carboxamide derivatives (), which intercalate into DNA via planar aromatic systems.

- Ethyl groups could prolong metabolic stability compared to shorter alkyl chains, as observed in antitumor agents like Cl-F-ara-A, where fluorination improves pharmacokinetics .

Cytotoxicity and Selectivity

- Cl-F(↑)-dAdo () shows 50-fold higher cytotoxicity in CEM cells than analogs with ribose modifications, attributed to RNR inhibition .

- 9-Chloroacridine derivatives () are precursors to antimalarial agents (e.g., quinacrine), where substituents dictate target specificity .

Implications for this compound: The ethyl group may reduce off-target effects compared to bulkier substituents (e.g., phenoxy in ), which could hinder cellular uptake. However, excessive lipophilicity might limit aqueous solubility, a trade-off observed in methoxy-acridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.